[(S)-beta-Methyl-2-methoxyphenethyl]amine
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Overview
Description
Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair of electrons . They are derived from ammonia (NH3) and can be categorized as primary, secondary, or tertiary depending on the number of carbon atoms bonded directly to the nitrogen atom .
Synthesis Analysis
Amines can be synthesized through various methods. One common method is the reduction of nitriles, amides, or nitro compounds . Other methods include SN2 reactions of alkyl halides with ammonia or other amines, nucleophilic attack by an azide ion on an alkyl halide followed by reduction, and alkylation of potassium phthalimide followed by hydrolysis .Molecular Structure Analysis
The molecular structure of amines involves a nitrogen atom with a lone pair of electrons, which can form a bond with hydrogen or alkyl groups. The presence of this lone pair makes amines capable of forming hydrogen bonds, which significantly influences their physical and chemical properties .Chemical Reactions Analysis
Amines can undergo a variety of chemical reactions due to their basic nature. They can react with acids to form salts, and with alkyl halides to form secondary, tertiary amines and quaternary ammonium salts .Physical and Chemical Properties Analysis
Amines have the ability to form hydrogen bonds, which significantly influences their boiling points and solubility. Primary and secondary amines have higher boiling points than comparable alkanes and ethers, but lower than alcohols. Tertiary amines, which cannot form hydrogen bonds, have boiling points comparable to ethers .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(2S)-2-(2-methoxyphenyl)propan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-8(7-11)9-5-3-4-6-10(9)12-2/h3-6,8H,7,11H2,1-2H3/t8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSTZPSFPBMRGRP-MRVPVSSYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=CC=CC=C1OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)C1=CC=CC=C1OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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